2-Bromo-1,3,4-oxadiazole 2-Bromo-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1346808-29-4
VCID: VC6151146
InChI: InChI=1S/C2HBrN2O/c3-2-5-4-1-6-2/h1H
SMILES: C1=NN=C(O1)Br
Molecular Formula: C2HBrN2O
Molecular Weight: 148.947

2-Bromo-1,3,4-oxadiazole

CAS No.: 1346808-29-4

Cat. No.: VC6151146

Molecular Formula: C2HBrN2O

Molecular Weight: 148.947

* For research use only. Not for human or veterinary use.

2-Bromo-1,3,4-oxadiazole - 1346808-29-4

Specification

CAS No. 1346808-29-4
Molecular Formula C2HBrN2O
Molecular Weight 148.947
IUPAC Name 2-bromo-1,3,4-oxadiazole
Standard InChI InChI=1S/C2HBrN2O/c3-2-5-4-1-6-2/h1H
Standard InChI Key KJKQOIBFCKHLHH-UHFFFAOYSA-N
SMILES C1=NN=C(O1)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The 1,3,4-oxadiazole ring system consists of two nitrogen atoms and one oxygen atom arranged in a five-membered aromatic structure. Bromination at the 2-position introduces a reactive halogen center, enabling nucleophilic substitution reactions critical for functionalization . The compound’s planar geometry and electron-withdrawing bromine atom enhance its stability and participation in cross-coupling reactions, which are pivotal in synthesizing complex derivatives.

Table 1: Fundamental Properties of 2-Bromo-1,3,4-Oxadiazole

PropertyValue
CAS Number1346808-29-4
Molecular FormulaC₂HBrN₂O
Molecular Weight148.95 g/mol
IUPAC Name2-Bromo-1,3,4-oxadiazole
SMILESC1=NN=C(O1)Br
SolubilityNot fully characterized

Reactivity and Stability

The bromine atom at the 2-position undergoes nucleophilic substitution under mild conditions, typically in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For example, reactions with primary amines yield 2-amino-1,3,4-oxadiazoles, which are precursors to bioactive molecules . The compound’s stability in aqueous environments remains under investigation, though preliminary data suggest degradation under strongly acidic or basic conditions.

Synthetic Methodologies

Copper-Mediated Bromination

A widely reported synthesis involves the treatment of 5-methyl-1,3,4-oxadiazol-2-amine with tert-butyl nitrite and copper(II) bromide in acetonitrile. This method achieves a 31% yield after column chromatography purification . The reaction proceeds via diazotization, followed by bromine displacement, and is conducted under inert atmospheres to prevent oxidation side reactions .

Table 2: Optimized Synthesis of 2-Bromo-5-Methyl-1,3,4-Oxadiazole

ParameterCondition
Starting Material5-Methyl-1,3,4-oxadiazol-2-amine
Reagentstert-Butyl nitrite, CuBr₂
SolventAcetonitrile
Temperature0°C → 65°C
Reaction Time3 hours
Yield31%

Alternative Pathways

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of 2-bromo-1,3,4-oxadiazole exhibit broad-spectrum antimicrobial activity. In vitro studies against Escherichia coli and Pseudomonas aeruginosa demonstrate minimum inhibitory concentrations (MICs) comparable to ciprofloxacin, attributed to the compound’s ability to disrupt bacterial cell membrane integrity . Fungal assays against Candida albicans further reveal synergistic effects when combined with fluconazole, suggesting potential for combination therapies .

Anti-Inflammatory and Analgesic Effects

In murine models, 2-bromo-1,3,4-oxadiazole derivatives reduce carrageenan-induced paw edema by 40–60%, outperforming standard NSAIDs like ibuprofen . Mechanistic studies indicate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) pathways, which are central to inflammatory responses . Analgesic activity, measured via acetic acid-induced writhing tests, shows a 50% reduction in pain response at 25 mg/kg doses .

Applications in Drug Discovery

Lead Optimization Strategies

The bromine atom’s versatility enables facile derivatization, making 2-bromo-1,3,4-oxadiazole a valuable scaffold for combinatorial chemistry. For instance:

  • Antibacterial Agents: Substitution with sulfonamide groups enhances Gram-positive activity (MIC: 2 µg/mL against Staphylococcus aureus) .

  • Anticancer Drugs: Coupling with tyrosine kinase inhibitors improves VEGFR2 selectivity (IC₅₀: 0.8 nM).

Pharmacokinetic Considerations

Despite promising in vitro results, the compound’s poor aqueous solubility (logP: 2.8) poses challenges for oral bioavailability. Prodrug strategies, such as esterification or PEGylation, are under investigation to enhance absorption and reduce hepatic first-pass metabolism .

Future Directions and Challenges

Synthetic Chemistry Innovations

Developing enantioselective synthesis methods for chiral 1,3,4-oxadiazole derivatives remains a priority. Catalytic asymmetric bromination using organocatalysts could yield optically pure intermediates for CNS-targeted therapies .

Translational Research

Long-term toxicity studies in mammalian models are needed to assess hepatotoxicity and nephrotoxicity risks. Preliminary data indicate dose-dependent liver enzyme elevation at 100 mg/kg doses, necessitating rigorous safety profiling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator